METTL3 Inhibition Potency vs. STM2457 and EP652
In a direct potency comparison for METTL3 inhibition, (Methyl(pyrimidin-2-yl)amino)methanol demonstrates an IC50 of 10 nM [1]. This positions it as a highly potent inhibitor, but with a measurable difference compared to key comparators: it is approximately 1.7-fold less potent than the clinical candidate STM2457 (IC50 = 16.9 nM) and 5-fold less potent than the advanced lead EP652 (IC50 = 2 nM in SPA assay) . This specific potency tier is critical for dose-response studies where a slightly less potent but potentially more synthetically accessible tool compound is desired.
| Evidence Dimension | Inhibition of METTL3 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | STM2457: IC50 = 16.9 nM; EP652: IC50 = 2 nM |
| Quantified Difference | 1.7-fold less potent than STM2457; 5-fold less potent than EP652 |
| Conditions | Target compound: METTL3 (369-580 residues) expressed in Sf9 cells, fluorescence assay [1]. STM2457: METTL3-METTL14 complex, biochemical assay . EP652: METTL3/14, SPA primary assay . |
Why This Matters
This quantifies the compound's exact position in the METTL3 inhibitor potency landscape, enabling researchers to select the appropriate potency grade for their assay's dynamic range and sensitivity requirements.
- [1] BindingDB BDBM50621575; CHEMBL5081947. Affinity Data: IC50 = 10 nM. View Source
